Inosine 2',3'-cyclic phosphate
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Overview
Description
Inosine 2’,3’-cyclic phosphate is a cyclic nucleotide, a type of nucleotide in which the phosphate group is bonded to two of the sugar’s hydroxyl groups, forming a cyclical or ring structure . This compound is a substrate for 2’,3’-cyclic-nucleotide 3’-phosphodiesterase . It has the molecular formula C10H11N4O7P and is structurally related to other cyclic nucleotides .
Preparation Methods
Inosine 2’,3’-cyclic phosphate can be synthesized enzymatically. One method involves the digestion of yeast RNA by RNase T1, which yields guanosine-2’,3’-cyclic phosphate. From deamino-yeast RNA, inosine-2’,3’-cyclic phosphate and xanthosine-2’,3’-cyclic phosphate can be obtained . This enzymatic preparation method is efficient and yields good quantities of the compound.
Chemical Reactions Analysis
Inosine 2’,3’-cyclic phosphate undergoes various chemical reactions, including hydrolysis. The hydrolysis of inosine 2’,3’-cyclic phosphate by RNase T1 has an optimum pH range of 5.5 to 6.5 . This reaction results in the formation of inosine and phosphate. The compound can also participate in other reactions typical of cyclic nucleotides, such as oxidation and reduction, depending on the reagents and conditions used.
Scientific Research Applications
Inosine 2’,3’-cyclic phosphate has several scientific research applications. It is used in studies related to RNA metabolism and the role of cyclic nucleotides in biological processes . The compound is also involved in the generation of cyclic phosphate-containing RNAs, which are significant in various biological processes, including RNA splicing and the unfolded protein response pathway . Additionally, it has been detected in mammalian organs, although its biological role remains elusive .
Mechanism of Action
The mechanism of action of inosine 2’,3’-cyclic phosphate involves its role as a substrate for specific enzymes, such as 2’,3’-cyclic-nucleotide 3’-phosphodiesterase . This enzyme catalyzes the hydrolysis of the cyclic phosphate to produce inosine and phosphate. The compound’s effects are mediated through its interactions with these enzymes and the subsequent biochemical pathways involved in nucleotide metabolism .
Comparison with Similar Compounds
Inosine 2’,3’-cyclic phosphate is similar to other cyclic nucleotides, such as guanosine-2’,3’-cyclic phosphate and xanthosine-2’,3’-cyclic phosphate . These compounds share a similar cyclic structure and participate in analogous biochemical reactions. inosine 2’,3’-cyclic phosphate is unique in its specific interactions with certain enzymes and its distinct role in RNA metabolism .
Conclusion
Inosine 2’,3’-cyclic phosphate is a significant cyclic nucleotide with various applications in scientific research. Its unique structure and interactions with specific enzymes make it a valuable compound for studying RNA metabolism and other biological processes.
Properties
CAS No. |
15569-30-9 |
---|---|
Molecular Formula |
C10H11N4O7P |
Molecular Weight |
330.19 g/mol |
IUPAC Name |
9-[(3aR,4R,6R,6aR)-2-hydroxy-6-(hydroxymethyl)-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H11N4O7P/c15-1-4-6-7(21-22(17,18)20-6)10(19-4)14-3-13-5-8(14)11-2-12-9(5)16/h2-4,6-7,10,15H,1H2,(H,17,18)(H,11,12,16)/t4-,6-,7-,10-/m1/s1 |
InChI Key |
SBJVDTBACUMFFD-KQYNXXCUSA-N |
Isomeric SMILES |
C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@H]4[C@@H]([C@H](O3)CO)OP(=O)(O4)O |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C4C(C(O3)CO)OP(=O)(O4)O |
physical_description |
Solid |
Origin of Product |
United States |
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